molecular formula C11H9F2N3O B13538147 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one

Cat. No.: B13538147
M. Wt: 237.21 g/mol
InChI Key: LHGNANHOBNJOQY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-aminophenyl group at the 2-position and a difluoromethyl group at the 6-position of the pyrimidinone core. This compound is part of a broader class of pyrimidinone-based molecules, which are frequently explored in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Properties

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

IUPAC Name

2-(4-aminophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9F2N3O/c12-10(13)8-5-9(17)16-11(15-8)6-1-3-7(14)4-2-6/h1-5,10H,14H2,(H,15,16,17)

InChI Key

LHGNANHOBNJOQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Aminophenyl Group: This step often involves a nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrimidinone core.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction techniques to streamline the process.

Chemical Reactions Analysis

Key Functional Groups and Structural Features

The compound 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3H)-one contains three critical functional groups:

  • Amino group (-NH₂) on the phenyl ring

  • Difluoromethyl group (-CF₂H) at position 6 of the pyrimidine ring

  • Pyrimidinone core (a lactam structure with a six-membered ring containing nitrogen atoms)

These groups influence its reactivity and potential chemical transformations. The pyrimidinone ring’s electron-deficient nature and the electron-donating amino group create opportunities for nucleophilic and electrophilic interactions.

Nucleophilic Substitution

The difluoromethyl group may undergo substitution reactions due to the high electronegativity of fluorine atoms, which stabilize adjacent carbocations. For example:

  • Alkylation/arylation via SN1/SN2 mechanisms, depending on the reaction conditions.

  • Hydrolysis under acidic/basic conditions to form carbonyl derivatives (e.g., ketones or aldehydes).

Electrophilic Aromatic Substitution

The 4-aminophenyl group is highly reactive due to the electron-donating amino substituent. Potential reactions include:

  • Nitration : Substitution at the para position (relative to the amino group) due to activating effects.

  • Friedel-Crafts acylation : Formation of acylated derivatives at meta positions.

Amidation and Amine Reactivity

The primary amine on the phenyl ring can participate in:

  • Acylation : Conversion to amides or ureas using carbonyl reagents.

  • Alkylation : Formation of N-substituted derivatives via reductive amination or alkylation agents.

Pyrimidinone Ring Reactions

The lactam structure may undergo:

  • Ring-opening under acidic conditions, followed by hydrolysis to form carboxylic acids.

  • Electrophilic addition (e.g., bromination or iodination) at positions adjacent to nitrogen atoms.

Comparison of Structural Analogues

Compound NameMolecular FormulaKey Features
Target Compound C₁₃H₁₀F₂N₄O4-Aminophenyl + difluoromethyl + pyrimidinone
2-Amino-4-(difluoromethyl)pyrimidineC₆H₆F₂N₃Lacks phenyl group; simpler pyrimidine scaffold
4-Amino-6-(trifluoromethyl)pyrimidineC₇H₅F₃N₃Trifluoromethyl group; increased steric bulk
5-Fluoro-2-(4-nitrophenyl)pyrimidineC₁₂H₈F₂N₃O₂Nitro group (electron-withdrawing); fluorine substituent at position 5

This comparison highlights the unique combination of functional groups in the target compound, which may influence its reactivity and selectivity.

Synthetic Routes and Relevance to Reactions

While direct reaction data for the target compound is limited in the provided sources, insights can be drawn from similar pyrimidine derivatives:

  • Copper-catalyzed C–N bond formation : Used in the synthesis of pyrido[1,2-a]pyrimidin-4-ones via Ullmann-type coupling, suggesting potential for analogous transformations in the target compound .

  • Difluoromethyl group installation : Achieved via reactions involving 2,2-difluoroacetic anhydride, indicating susceptibility to fluorinating agents .

Analytical Techniques for Reaction Monitoring

Characterization methods cited in the literature include:

  • NMR spectroscopy (¹H, ¹³C) to track functional group transformations.

  • Mass spectrometry for confirming molecular weight and purity post-reaction.

  • HPLC to monitor reaction progress and isolate products .

Scientific Research Applications

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may facilitate binding to specific sites, while the difluoromethyl group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Comparative Data

Compound Core Structure Substituents (Position) Molecular Weight XLogP3 Melting Point (°C) Key Biological Activity
Target Compound Pyrimidinone 2: 4-aminophenyl; 6: difluoromethyl 265.23* 1.8* N/A Undisclosed (fluorinated motif)
6-(4-Aminophenyl)-2-tert-butylamino... Thieno[3,2-d]pyrimidinone 6: 4-aminophenyl; 2: tert-butylamino 315.13 2.5 259–261 Kinase inhibition
5-Methyl-2-(2-(Trifluoromethoxy)... Pyrimidinone 2: trifluoromethoxy phenyl; 6: CF3 342.25 3.1 N/A Metabolic stability studies
MIPS1780 Pyrimidinone 2: hydroxycyclohexyl; 6: benzyloxy 434.47 2.7 N/A M1 receptor modulation
XL413 Benzofuropyrimidinone 8: Cl; 2: pyrrolidinyl 306.76 1.9 N/A Kinase inhibition (Cdc7/Cdk9)

Biological Activity

2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9F2N3O
  • Molecular Weight : 237.21 g/mol
  • CAS Number : 1498572-89-6
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and metabolic pathways. The compound's structural features, such as the difluoromethyl group and the amino phenyl moiety, enhance its binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate potency .
  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For example, it has shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine core and the substitution pattern on the aromatic rings significantly influence the biological activity. The presence of electron-withdrawing groups, such as difluoromethyl, enhances the compound's potency by improving its interaction with target enzymes .

Case Studies

  • In Vivo Efficacy : In animal models, this compound demonstrated significant tumor growth inhibition compared to control groups. The treatment led to a reduction in tumor size by approximately 50% in xenograft models .
  • Toxicity Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals. Long-term studies are ongoing to assess chronic toxicity and organ-specific effects .

Data Summary

Study TypeCell Lines TestedIC50 (µM)Mechanism of Action
In Vitro AssayA54910EGFR Inhibition
In Vitro AssayMCF-712Apoptosis Induction
In Vivo StudyXenograft ModelN/ATumor Growth Inhibition
Toxicity StudyAnimal ModelN/AFavorable Safety Profile

Q & A

Q. What are the optimized synthetic routes for 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3H)-one, and how do reaction conditions impact yield?

Methodological Answer: The compound is typically synthesized via nitro reduction of a precursor (e.g., 6-(4-nitrophenyl)-2-substituted pyrimidinone derivatives) using iron powder in acetic acid. Key parameters include:

  • Catalyst loading : Excess iron powder (10:1 molar ratio to substrate) ensures complete reduction .
  • Temperature : Heating at 60–80°C for 15–20 minutes minimizes side reactions .
  • Purification : Flash chromatography (e.g., dichloromethane/methanol gradients) achieves >95% purity, though yields vary (19–32%) depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 resolve aromatic protons (δ 7.4–7.6 ppm) and pyrimidinone carbonyl signals (δ 160–165 ppm) .
  • HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]<sup>+</sup> = 315.1274 for C16H19N4OS) with <1 ppm error .
  • HPLC : Reverse-phase C18 columns (≥98% purity) with UV detection at 254 nm validate batch consistency .

Advanced Research Questions

Q. How do substituents on the pyrimidinone core influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Aminophenyl group : Essential for binding to biological targets (e.g., HIV-1 reverse transcriptase), with para-substitution enhancing activity .
  • Difluoromethyl group : Increases metabolic stability and lipophilicity (logP ~2.8) compared to trifluoromethyl analogs .
  • Pyrimidinone ring : Planar conformation critical for π-π stacking in enzyme active sites .

Q. What strategies resolve contradictions in synthetic yields during scale-up?

Methodological Answer: Discrepancies arise from:

  • Regioselectivity : Competing reduction pathways in nitro precursors require controlled reaction times (<30 minutes) .
  • Solvent polarity : Acetic acid improves protonation of intermediates, reducing byproduct formation versus non-polar solvents .
  • Workup : Immediate filtration through celite post-reaction prevents acid-catalyzed decomposition .

Q. How can in silico methods predict interactions with biological targets?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., HIV-1 RT), prioritizing compounds with ΔG < -9 kcal/mol .
  • Conformational analysis : Molecular dynamics (MD) simulations (100 ns) assess stability of the pyrimidinone ring in hydrophobic pockets .

Q. What in vitro models assess its antimicrobial activity?

Methodological Answer:

  • Mycobacterium tuberculosis : MIC values determined via microdilution in Middlebrook 7H9 broth (IC50 ~1 μM) .
  • Antiviral assays : MT-4 cell lines infected with HIV-1 measure EC50 (e.g., 2 nM for enantiomer (+)-3w) .

Q. How is the compound quantified in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 315 → 267) with deuterated internal standards .
  • UV-Vis spectroscopy : Quantification at λmax 280 nm (ε = 12,500 M<sup>-1</sup>cm<sup>-1</sup>) in PBS .

Q. What factors affect its stability in biological assays?

Methodological Answer:

  • pH sensitivity : Degrades rapidly at pH >8 due to hydroxide ion attack on the pyrimidinone ring .
  • Light exposure : Store in amber vials at -20°C to prevent photodegradation (t1/2 >6 months) .

Q. How are derivatives designed to improve pharmacokinetics?

Methodological Answer:

  • Prodrug strategies : Phosphonate ester derivatives (e.g., 2,5-diamino-6-phosphonomethoxyethyl analogs) enhance cellular uptake (Cmax 2.5 μg/mL) .
  • Fluorine substitution : Difluoromethyl groups reduce CYP450 metabolism versus trifluoromethyl analogs (t1/2 increased by 40%) .

Q. What analytical challenges arise in resolving enantiomeric forms?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (Rs >1.5) .
  • Circular dichroism (CD) : Peaks at 220–240 nm distinguish R/S configurations .

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